

what is 9-Oxononanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Oxononanoic acid

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An In-depth Technical Guide to **9-Oxononanoic Acid**

Abstract

9-Oxononanoic acid, also known as azelaic acid aldehyde, is a saturated aldehyde-carboxylic acid that plays a significant role in various biological processes. It is a product of the ozonolysis of oleic acid and is also formed endogenously through lipid peroxidation. This document provides a comprehensive overview of **9-oxononanoic acid**, including its chemical properties, biological significance, and associated signaling pathways. Detailed experimental protocols for its analysis and use in cell culture are also presented, aimed at researchers, scientists, and professionals in drug development.

Introduction

9-Oxononanoic acid (9-ONA) is an oxidized lipid that has garnered increasing attention in the scientific community. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows it to interact with a variety of biological molecules, leading to a wide range of cellular effects. This guide synthesizes the current knowledge on 9-ONA, with a focus on its technical aspects to aid in further research and development.

Chemical and Physical Properties

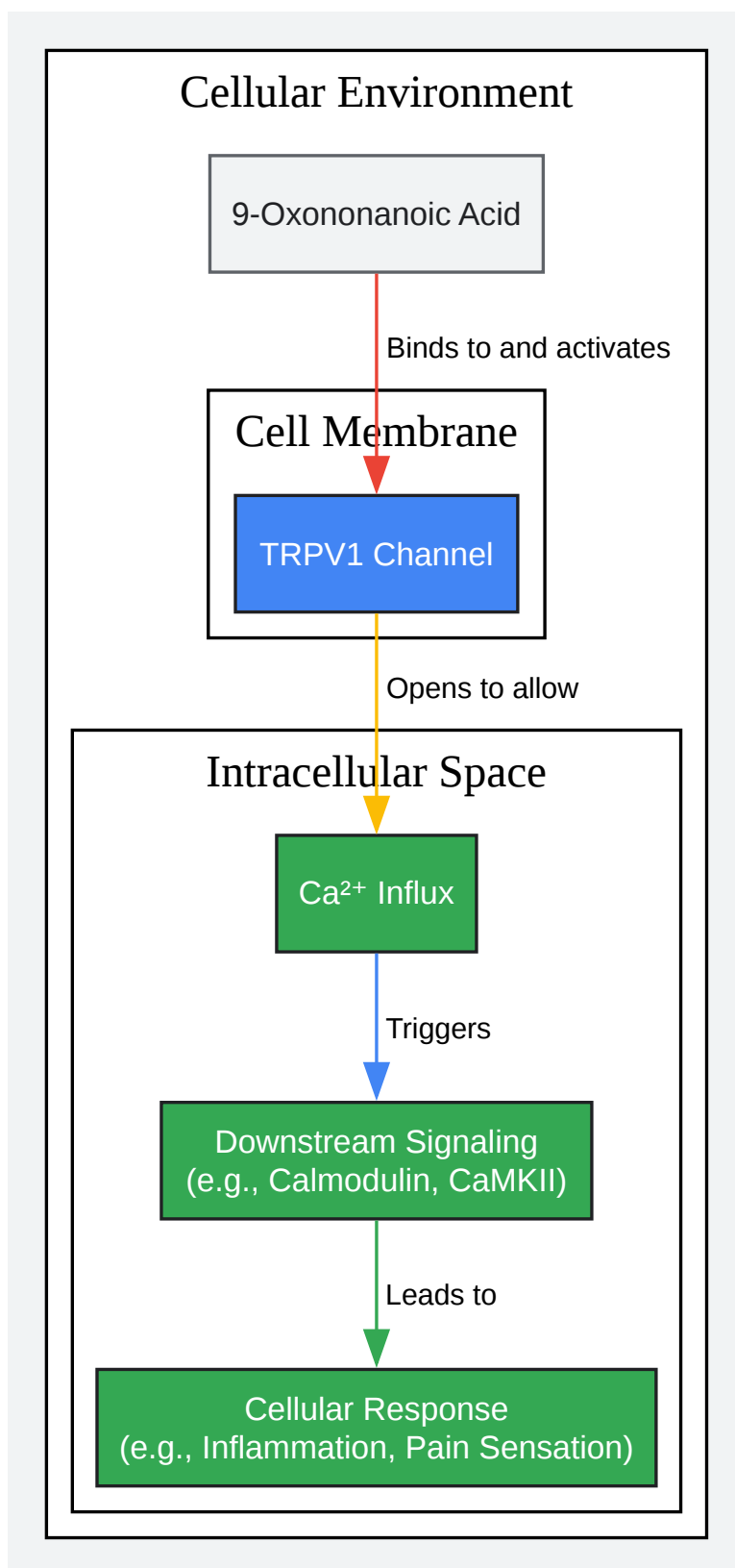
A clear understanding of the physicochemical properties of **9-Oxononanoic acid** is fundamental for its application in experimental settings.

Property	Value
IUPAC Name	9-oxononanoic acid
Synonyms	Azelaic acid aldehyde, 9-carboxyoctanal
Molecular Formula	C ₉ H ₁₆ O ₃
Molar Mass	172.22 g/mol
CAS Number	59933-66-3
Appearance	White to off-white solid
Melting Point	56-59 °C
Boiling Point	285.6 °C at 760 mmHg (Predicted)
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Slightly soluble in water.

Biological Significance and Signaling Pathways

9-Oxononanoic acid is involved in a variety of signaling pathways, often exerting its effects through the modification of proteins and lipids. It is particularly known for its role in inflammation and oxidative stress.

One of the key signaling interactions of 9-ONA is with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation. 9-ONA has been identified as a TRPV1 agonist.



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Caption: Activation of the TRPV1 channel by **9-Oxononanoic Acid**.

Experimental Protocols

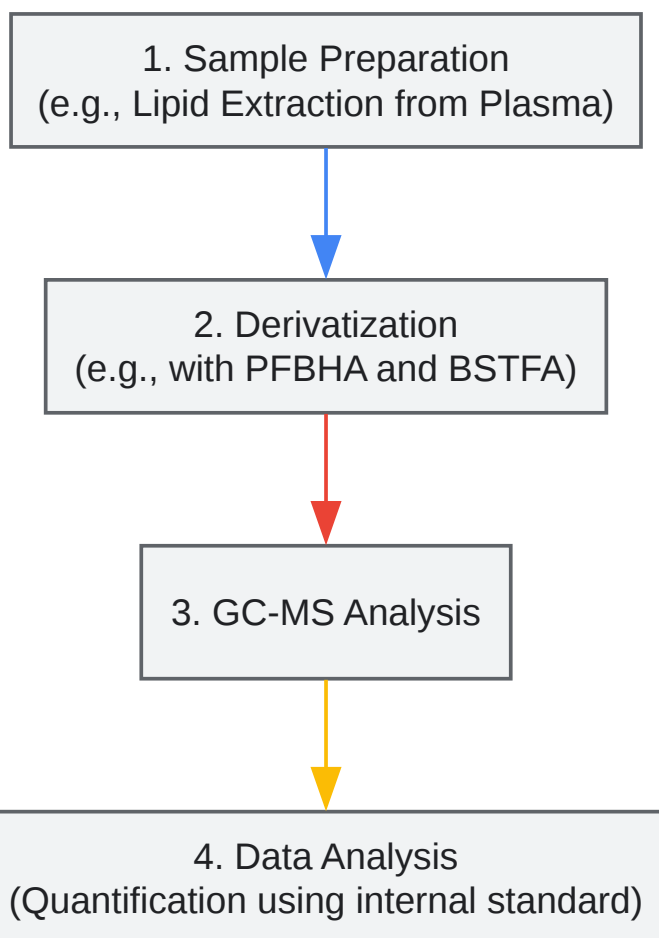
The following sections detail methodologies for the analysis and application of **9-Oxononanoic acid** in a laboratory setting.

Quantification of 9-Oxononanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the sensitive detection and quantification of 9-ONA in biological samples.

Workflow:

GC-MS Analysis Workflow for 9-Oxononanoic Acid



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Caption: Workflow for the quantification of **9-Oxononanoic Acid** via GC-MS.

Methodology:

- **Lipid Extraction:** Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.
- **Derivatization:**
 - The aldehyde group is protected by derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime.
 - The carboxylic acid group is silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis.
- **GC-MS Analysis:** The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a non-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection.
- **Quantification:** An internal standard, such as a deuterated analog of 9-ONA, is added at the beginning of the sample preparation to account for sample loss and variations in derivatization and injection. A calibration curve is generated using known amounts of 9-ONA to quantify the analyte in the sample.

Cell Culture Treatment with 9-Oxononanoic Acid

This protocol describes the preparation and application of 9-ONA to cultured cells to study its biological effects.

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **9-Oxononanoic acid** (e.g., 10-100 mM) in a suitable organic solvent like DMSO or ethanol. Store the stock solution at -20°C or -80°C.
- **Cell Seeding:** Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

- **Preparation of Working Solution:** On the day of the experiment, dilute the stock solution of 9-ONA into the cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent but without 9-ONA) should always be included.
- **Cell Treatment:** Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 9-ONA or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- **Downstream Analysis:** Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, LDH), gene expression analysis (e.g., qPCR, Western blot), or functional assays (e.g., calcium imaging, cytokine measurement).

Conclusion

9-Oxononanoic acid is a biologically active molecule with significant implications in cellular signaling, particularly in the context of inflammation and pain. The technical information and protocols provided in this guide offer a foundation for researchers to explore the multifaceted roles of this compound. Further investigation into its mechanisms of action and its interactions with various cellular targets will continue to be a valuable area of research.

- To cite this document: BenchChem. [what is 9-Oxononanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198783#what-is-9-oxononanoic-acid>]

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